molecular formula C4H10O5S B15092935 Oxiranemethanol, methanesulfonate, (S)-

Oxiranemethanol, methanesulfonate, (S)-

Cat. No.: B15092935
M. Wt: 170.19 g/mol
InChI Key: ZJTOHMSDLDEVGD-DFWYDOINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .

Industrial Production Methods

Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide group in (S)-oxiranemethanol methanesulfonate undergoes nucleophilic ring-opening under acidic or basic conditions. The stereochemistry of the epoxide influences regioselectivity and product configuration.

Key Reaction Pathways

  • Acid-Catalyzed Hydrolysis :
    In aqueous acidic conditions, the epoxide ring protonates, leading to nucleophilic attack by water at the more substituted carbon. This produces a vicinal diol with retention of stereochemistry at the chiral center .

    (S)-Oxiranemethanol methanesulfonate+H2OH+(S)-2,3-Dihydroxypropyl methanesulfonate\text{(S)-Oxiranemethanol methanesulfonate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{(S)-2,3-Dihydroxypropyl methanesulfonate}
  • Base-Catalyzed Aminolysis :
    Under basic conditions, amines (e.g., NH3_3) attack the less substituted carbon of the epoxide, forming β-amino alcohols. The reaction follows an SN_\text{N}2 mechanism, inverting configuration at the attacked carbon .

    (S)-Oxiranemethanol methanesulfonate+NH3OH(R)-2-Amino-3-hydroxypropyl methanesulfonate\text{(S)-Oxiranemethanol methanesulfonate} + \text{NH}_3 \xrightarrow{\text{OH}^-} \text{(R)-2-Amino-3-hydroxypropyl methanesulfonate}

Sulfonate Ester Reactivity

The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution (SN_\text{N}2) or elimination (E2) reactions.

Substitution Reactions

  • Hydrolysis :
    In aqueous alkali, the methanesulfonate ester undergoes hydrolysis to yield methanesulfonic acid and (S)-oxiranemethanol .

    (S)-Oxiranemethanol methanesulfonate+OH(S)-Oxiranemethanol+CH3SO3\text{(S)-Oxiranemethanol methanesulfonate} + \text{OH}^- \rightarrow \text{(S)-Oxiranemethanol} + \text{CH}_3\text{SO}_3^-

    Kinetic Data :

    ConditionRate Constant (k, s1^{-1})Half-Life (t1/2_{1/2})Source
    pH 7, 25°C2.1×1052.1 \times 10^{-5}9.1 hours
    pH 12, 25°C4.7×1034.7 \times 10^{-3}2.5 minutes
  • Alkylation :
    The compound acts as an alkylating agent, transferring the oxiranemethyl group to nucleophiles (e.g., DNA bases). This property correlates with genotoxic potential observed in structurally related sulfonate esters .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via two pathways:

  • Elimination : Forms ethylene oxide derivatives and methanesulfonic acid.

  • Isomerization : Rearrangement to carbonyl-containing products.

Oxidative Degradation

Ozone treatment eliminates organosulfur byproducts, a method employed industrially to purify methanesulfonic acid derivatives .

Stereochemical Influence on Reactivity

The (S)-configuration at the chiral center affects reaction outcomes:

  • Enzymatic Resolution : Lipases selectively hydrolyze the (R)-enantiomer, leaving the (S)-form intact .

  • Pharmacological Activity : Chiral retention is critical in drug metabolism studies, as seen in related epoxide-based therapeutics .

Analytical Methods

TechniqueApplicationDetection Limit (ppm)Source
GC-MSQuantification of sulfonate esters0.11–0.38
HPLC-UVChiral separation of enantiomers0.05
NMR SpectroscopyStructural elucidation of reaction productsN/A

Mechanism of Action

The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H10O5S

Molecular Weight

170.19 g/mol

IUPAC Name

methanesulfonic acid;[(2S)-oxiran-2-yl]methanol

InChI

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1

InChI Key

ZJTOHMSDLDEVGD-DFWYDOINSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H](O1)CO

Canonical SMILES

CS(=O)(=O)O.C1C(O1)CO

Origin of Product

United States

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